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Abstract

CAY 10462 dihydrochloride is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic
acid (20-HETE) synthase, a key enzyme in the metabolism of arachidonic acid. This guide
provides a comprehensive overview of the pharmacology of CAY10462, including its
mechanism of action, chemical properties, and the experimental data supporting its activity.
Detailed experimental protocols and visual representations of relevant signaling pathways are
included to facilitate further research and drug development efforts.

Introduction

CAY10462 is the dihydrochloride salt of CAY10434, an imidazole derivative that has
demonstrated significant inhibitory activity against the cytochrome P450 (CYP) enzyme
CYP4AL11, the primary human 20-HETE synthase.[1][2] 20-HETE is a vasoactive eicosanoid
involved in the regulation of vascular tone, blood pressure, and endothelial function.[3][4]
Dysregulation of the 20-HETE pathway has been implicated in a variety of cardiovascular and
renal diseases, making its inhibition a promising therapeutic strategy.[1][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of CAY10462 dihydrochloride is
presented in the table below.
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Property Value Reference

6-[4-(1H-imidazol-1-
Formal Name yl)phenoxy]-N,N-dimethyl-1- [1]
hexanamine, dihydrochloride

CAS Number 502656-68-0 [1]
Molecular Formula C17H25Ns0 - 2HCI [1]
Formula Weight 360.3 [1]
Purity >98% [1]

- DMSO: 15 mg/ml, Ethanol: 10
Solubility _ [1]
mg/ml, PBS (pH 7.2): 10 mg/mli

CN(C)CCCCCCOC1=CC=C(N
SMILES [1]
2C=CN=C2)C=C1.CI.CI

Pharmacology
Mechanism of Action

CAY 10462 acts as a selective inhibitor of 20-HETE synthase.[1][2] The primary target of this
inhibition is CYP4A11, a member of the cytochrome P450 superfamily responsible for the w-
hydroxylation of arachidonic acid to form 20-HETE.[1][6] By blocking the production of 20-
HETE, CAY10462 can modulate the downstream physiological effects of this potent
vasoconstrictor.[3][4]

Potency and Selectivity

CAY10462 exhibits potent inhibition of human 20-HETE synthase with a reported half-maximal
inhibitory concentration (ICso) of 8.8 nM when tested in human renal microsomes.[2] The free
base of CAY10462, CAY10434, has been shown to be significantly more selective for 20-HETE
synthase over other CYP isoforms. While specific ICso values for other CYPs are not readily
available in the public domain, it is reported that CAY10434 is nearly 200 times less potent as
an inhibitor of CYP1A, CYP1C, and CYP3A families.[1]

Table of Inhibitory Activity:
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Enzyme ICs0 (NM) Notes
Human 20-HETE Synthase 8.8 Tested in human renal
(CYP4A11) ' microsomes.[2]

) ) CAY10434 is ~200x less
CYP1A Family >1760 (estimated)

potent.[1]
) ] CAY10434 is ~200x less
CYP1C Family >1760 (estimated)
potent.[1]
] ) CAY10434 is ~200x less
CYP3A Family >1760 (estimated)

potent.[1]

Note: The ICso values for CYP1A, 1C, and 3A are estimated based on the reported relative

potency.

Signaling Pathways

The synthesis of 20-HETE by CYP4AL11 is a critical step in a complex signaling cascade that
influences vascular function. The following diagram illustrates the central role of CYP4A11l in
this pathway and the point of intervention for CAY10462.
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CYP4AL11 signaling pathway and CAY10462 inhibition.

Experimental Protocols
20-HETE Synthase Inhibition Assay (Human Renal
Microsomes)
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The following is a generalized protocol for determining the inhibitory activity of compounds
against 20-HETE synthase, based on common methodologies. The specific conditions for
CAY10462 as reported by Nakamura et al. (2004) involved the use of human renal
microsomes.[2]

Materials:

Human renal microsomes

o CAY10462 dihydrochloride

e Arachidonic acid (substrate)

» NADPH (cofactor)

o Potassium phosphate buffer (pH 7.4)

¢ Methanol

o Ethyl acetate

e Formic acid

e LC-MS/MS system for analysis

Procedure:

Prepare a stock solution of CAY10462 dihydrochloride in a suitable solvent (e.g., DMSO).

» In a microcentrifuge tube, combine human renal microsomes, potassium phosphate buffer,
and varying concentrations of CAY10462.

e Pre-incubate the mixture at 37°C for a designated time.
« Initiate the enzymatic reaction by adding arachidonic acid and NADPH.

 Incubate the reaction mixture at 37°C with shaking for a specified duration.
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o Terminate the reaction by adding a quenching solution (e.g., a mixture of ethyl acetate and
formic acid).

o Extract the metabolites by vortexing and centrifugation.

» Evaporate the organic layer to dryness under a stream of nitrogen.

o Reconstitute the residue in methanol for analysis.

e Quantify the amount of 20-HETE produced using a validated LC-MS/MS method.

o Calculate the percent inhibition at each concentration of CAY10462 and determine the ICso
value by non-linear regression analysis.

Experimental and Logical Workflows

The evaluation of a novel 20-HETE synthase inhibitor like CAY10462 typically follows a
structured workflow, from initial screening to more detailed characterization.
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Workflow for evaluating 20-HETE synthase inhibitors.

Conclusion
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CAY 10462 dihydrochloride is a valuable pharmacological tool for the investigation of the 20-
HETE signaling pathway. Its high potency and selectivity for CYP4A11 make it a suitable

candidate for both in vitro and in vivo studies aimed at understanding the role of 20-HETE in
health and disease. Further research is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [An In-Depth Technical Guide to the Pharmacology of
CAY10462 Dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b564408#understanding-the-pharmacology-of-cay-
10462-dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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